molecular formula C14H20N2O B11780611 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline

2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline

Cat. No.: B11780611
M. Wt: 232.32 g/mol
InChI Key: KBMLNFOSTKBRMR-UHFFFAOYSA-N
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Description

2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline is a chemical building block of interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its structure incorporates both an aniline and a piperidine moiety, which are common pharmacophores found in compounds targeting the central nervous system. Research indicates that piperidine derivatives, particularly those with a cyclopropyl substitution, are valuable scaffolds for developing ligands for neurological targets . For instance, similar piperidine-based compounds have been investigated as dual-acting antagonists for histamine H3 and sigma-1 receptors (σ1R), representing a promising approach for the treatment of neuropathic pain . The protonated piperidine nitrogen in such structures is crucial for forming a salt bridge with amino acid residues in the sigma-1 receptor binding pocket, such as Glu172, which is essential for high biological activity . The aniline component provides a handle for further functionalization, allowing researchers to conjugate this intermediate with various carboxylic acids, acid chlorides, sulfonyl chlorides, or aldehydes to create amides, sulfonamides, or imines for structure-activity relationship (SAR) studies. As a versatile synthetic intermediate, 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline is strictly for use in laboratory research to advance the development of new therapeutic agents. This product is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(1-cyclopropylpiperidin-4-yl)oxyaniline

InChI

InChI=1S/C14H20N2O/c15-13-3-1-2-4-14(13)17-12-7-9-16(10-8-12)11-5-6-11/h1-4,11-12H,5-10,15H2

InChI Key

KBMLNFOSTKBRMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)OC3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Synthesis of 1-Cyclopropylpiperidin-4-ol

The cyclopropyl-piperidine intermediate is critical for subsequent etherification. Two primary approaches are documented:

Reductive Amination of Piperidin-4-one

  • Starting Material : Piperidin-4-one.

  • Cyclopropane Introduction :

    • React piperidin-4-one with cyclopropylamine under reductive amination conditions (e.g., NaBH(OAc)₃ in CH₂Cl₂) to yield 1-cyclopropylpiperidin-4-one.

  • Ketone Reduction :

    • Reduce the ketone to alcohol using NaBH₄ in ethanol, achieving 1-cyclopropylpiperidin-4-ol in ~95% yield.

Direct Alkylation of Piperidine Derivatives

  • Alternative methods involve alkylating piperidin-4-ol with cyclopropyl bromide under basic conditions (K₂CO₃, DMF), though yields are lower (~60–70%) due to competing side reactions.

Ether Bond Formation with Aniline Derivatives

The ether linkage is established via nucleophilic substitution or coupling reactions:

Mitsunobu Reaction

  • Reactants : 1-Cyclopropylpiperidin-4-ol and 2-nitrophenol.

  • Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.

  • Outcome : Forms 2-((1-cyclopropylpiperidin-4-yl)oxy)nitrobenzene in 70–85% yield.

  • Advantage : High regioselectivity and compatibility with nitro groups.

Ullmann Coupling

  • Reactants : 1-Cyclopropylpiperidin-4-ol and 2-iodonitrobenzene.

  • Conditions : CuI, Cs₂CO₃, DMEDA ligand, DMSO, 100°C.

  • Outcome : Provides the nitro intermediate in 65–75% yield.

  • Limitation : Requires elevated temperatures and inert atmosphere.

Reduction of Nitro to Amine

Final step involves reducing the nitro group to aniline:

  • Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, RT. Yields >90%.

  • Chemical Reduction : Fe/HCl or SnCl₂/HCl, though less favored due to purification challenges.

Optimized Synthetic Protocol

The most efficient route combines reductive amination, Mitsunobu coupling, and hydrogenation:

  • Step 1 : Synthesize 1-cyclopropylpiperidin-4-ol via reductive amination (NaBH(OAc)₃) and NaBH₄ reduction (95% yield).

  • Step 2 : Perform Mitsunobu reaction with 2-nitrophenol (DIAD/PPh₃) to obtain the nitro ether (82% yield).

  • Step 3 : Catalytically hydrogenate the nitro group to aniline (Pd/C, H₂, 94% yield).

Overall Yield : ~73% (three steps).

Comparative Analysis of Methods

MethodKey StepConditionsYield (%)AdvantagesLimitations
Reductive AminationCyclopropane introductionNaBH(OAc)₃, CH₂Cl₂95High yield, minimal byproductsRequires anhydrous conditions
Mitsunobu CouplingEther formationDIAD, PPh₃, THF82Regioselective, room temperatureCostly reagents
Ullmann CouplingEther formationCuI, Cs₂CO₃, 100°C68Broad substrate scopeHigh temperature, long reaction time
Catalytic HydrogenationNitro reductionH₂, Pd/C, ethanol94Clean conversion, scalableRequires pressure equipment

Challenges and Solutions

  • Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under strong acidic/basic conditions. Mitigated by using mild reagents (e.g., NaBH₄ instead of LiAlH₄).

  • Nitro Group Reactivity : Over-reduction during hydrogenation is avoided by controlling H₂ pressure and reaction time.

  • Etherification Selectivity : Mitsunobu conditions prevent competing side reactions (e.g., elimination) common in SNAr approaches.

Industrial-Scale Considerations

  • Cost Efficiency : Mitsunobu reagents (DIAD, PPh₃) are expensive; Ullmann coupling offers a cheaper alternative for large-scale synthesis.

  • Purification : Column chromatography is avoided in later steps by using crystallisation (e.g., nitro intermediate crystallizes from EtOH/H₂O) .

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

CNS Disorders

Research indicates that 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline may act as an antagonist of the histamine receptor H3R, which plays a critical role in the modulation of neurotransmitter release in the brain. This modulation can potentially benefit conditions such as narcolepsy and other sleep disorders by enhancing wakefulness and cognitive function .

Cancer Treatment

The compound has been investigated for its ability to inhibit mutant proteins associated with various cancers, such as KRAS, HRAS, and NRAS mutations. These mutations are prevalent in several cancer types, including lung cancer. Targeting these proteins using small molecules like 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline could provide new avenues for cancer therapy .

The biological activity of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline has been assessed through various assays:

  • Binding Affinity : Studies have shown that the compound exhibits significant binding affinity for H3R, indicating its potential as a CNS therapeutic agent.
  • Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit cell proliferation in cancer cell lines harboring specific mutations, suggesting its utility in targeted cancer therapies .

Case Study 1: CNS Disorders

A study highlighted the efficacy of compounds similar to 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline in enhancing wakefulness in animal models of narcolepsy. The results indicated improved cognitive performance and reduced excessive daytime sleepiness, supporting further clinical investigation .

Case Study 2: Cancer Therapeutics

Another investigation focused on the compound's ability to inhibit KRAS G12C mutations in lung cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, suggesting a promising role for this compound in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Piperidine N Position of O-Linkage Molecular Formula Molecular Weight (g/mol) Similarity Score
2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline Cyclopropyl 2 (aniline) C₁₄H₁₉N₂O* 233.32*
4-((1-Methylpiperidin-4-yl)oxy)aniline Methyl 4 (aniline) C₁₂H₁₈N₂O 206.29 0.91
4-(1-Methylpiperidin-4-yl)aniline Methyl N/A C₁₂H₁₈N₂ 190.29
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline 4-Methylpiperazine 3 (aniline) C₁₈H₂₈N₄O₂ 332.44 0.72

Key Findings:

Substituent Effects :

  • The cyclopropyl group in the target compound introduces steric bulk and ring strain compared to the methyl group in 4-((1-Methylpiperidin-4-yl)oxy)aniline. This may enhance lipophilicity and metabolic stability .
  • Methyl-substituted analogs (e.g., 4-(1-Methylpiperidin-4-yl)aniline) exhibit lower molecular weights and simpler synthetic pathways but may lack the conformational rigidity imparted by cyclopropane .

Positional Isomerism: The 2-position O-linkage in the target compound contrasts with the 4-position in 4-((1-Methylpiperidin-4-yl)oxy)aniline.

Extended Modifications :

  • Compounds like 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline incorporate additional functional groups (e.g., methoxy, piperazine), reducing structural similarity (score: 0.72) but expanding pharmacological versatility .

Synthetic and Analytical Relevance :

  • Crystallographic tools such as SHELX and WinGX are critical for resolving the three-dimensional structures of such compounds, enabling precise analysis of substituent effects on molecular conformation.

Research Implications

  • Pharmacological Potential: The 1-cyclopropylpiperidin-4-yl motif is recurrent in patent literature (e.g., ), suggesting utility in kinase inhibitors or GPCR-targeted therapies.
  • Structure-Activity Relationships (SAR) : Subtle changes, such as replacing cyclopropyl with methyl, could significantly alter bioavailability or target engagement.
  • Future Directions : Comparative studies using X-ray crystallography or computational modeling are needed to quantify steric/electronic impacts and optimize designs.

Biological Activity

2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a cyclopropylpiperidine moiety linked to an aniline group via an ether bond, which influences its biological activity. The molecular formula is C13_{13}H18_{18}N2_2O, with a molecular weight of approximately 218.30 g/mol. This article reviews the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Research indicates that 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline exhibits various biological activities, particularly in the context of cancer treatment. The compound has shown potential as an antineoplastic agent , targeting specific pathways involved in tumor growth and metastasis. Its mechanism may involve the modulation of receptor tyrosine kinases (RTKs), which play a critical role in cancer cell signaling.

Biological Activities

The biological activities of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline can be summarized as follows:

  • Antineoplastic Activity : Demonstrated effectiveness in inhibiting tumor cell proliferation.
  • Enzyme Inhibition : Potential to inhibit lysine-specific demethylase 1, which is involved in cancer progression.
  • Receptor Interaction : Binding affinity to various receptors that may alter cellular signaling pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds provides insight into the unique properties of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline. The following table summarizes key features and similarities with related compounds:

Compound NameSimilarityKey Features
4-(1-Methylpiperidin-4-yloxy)aniline0.91Methyl substitution enhances lipophilicity.
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline0.75Contains a pyrrolidine ring which may alter receptor interactions.
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline0.72Incorporates a piperazine moiety, affecting CNS activity.
4-(Tetrahydropyran-4-yloxy)aniline0.71Tetrahydropyran ring may influence solubility and bioavailability.
tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate0.68Combines piperidine with carboxylic acid functionality for enhanced reactivity.

This table highlights the distinct pharmacological properties attributed to the cyclopropyl substitution in the target compound.

Case Studies

Several studies have investigated the efficacy of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline in preclinical models:

  • Study on Cancer Cell Lines : In vitro experiments showed that treatment with this compound led to a significant reduction in cell viability across various cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanistic Studies : Research focusing on receptor interactions demonstrated that this compound effectively inhibits specific RTKs associated with tumor growth, providing a mechanistic basis for its antineoplastic activity.
  • Animal Models : Preclinical trials using animal models have shown promising results regarding tumor regression and improved survival rates, further supporting its therapeutic potential.

Q & A

Q. How can stereochemical challenges in synthesizing chiral derivatives of this compound be addressed?

  • Methodology :
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like cyclopropanation .

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